molecular formula C17H15F2N5O3S2 B2600362 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide CAS No. 1170836-20-0

2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2600362
CAS No.: 1170836-20-0
M. Wt: 439.46
InChI Key: KBIWJSQZYOJJLF-UHFFFAOYSA-N
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Description

2-((4-(Difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide is a synthetic small molecule featuring a distinct bis-thiazole core structure. This compound is supplied as a high-purity material for research and development purposes. Compounds within the 2-aminothiazole class are of significant scientific interest in medicinal chemistry and drug discovery, particularly in oncology, due to their ability to modulate key biological pathways . Its molecular architecture, which includes a difluoromethoxy phenyl group and a methylcarbamoylalkyl side chain, suggests potential for targeted protein interaction. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers are encouraged to conduct their own safety, stability, and composition assessments prior to use.

Properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O3S2/c1-20-13(25)6-10-7-28-17(22-10)24-14(26)12-8-29-16(23-12)21-9-2-4-11(5-3-9)27-15(18)19/h2-5,7-8,15H,6H2,1H3,(H,20,25)(H,21,23)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWJSQZYOJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps:

  • Formation of Thiazole Rings: : The synthesis begins with the formation of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

  • Introduction of Difluoromethoxy Group: : The difluoromethoxy group is introduced via nucleophilic substitution reactions, where a suitable precursor such as 4-fluoroanisole is reacted with a difluoromethylating agent like difluoromethyl phenyl sulfone.

  • Coupling Reactions: : The thiazole rings are then coupled with the difluoromethoxy phenylamine through amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

  • Final Assembly: : The final compound is assembled by linking the intermediate products through additional amide bond formation, ensuring the correct positioning of the methylamino and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.

  • Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new treatments for conditions such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in agricultural chemicals or other specialized applications.

Mechanism of Action

The mechanism by which 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity Synthesis Yield/Purity Evidence Source
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide - 3-Methoxybenzyl group
- Furan-2-carboxamide
Not explicitly stated Molecular weight: 371.4 g/mol
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide - 4-Fluorophenyl
- Phenylsulfonylamino group
Kinase inhibition (inferred) CAS RN: 1021212-95-2
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide - 2,6-Difluorobenzyl
- Pivalamide terminal
Not explicitly stated CAS RN: 923121-43-1
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide - 3-Methoxy-4-(trifluoromethyl)phenyl
- Nitrothiophene
Antibacterial Purity: 42% (HPLC)
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides - 4-Fluorophenyl
- Varied N2 substituents
Anticancer (kinase inhibition) Yields: 70–90%

Key Comparisons

Substituent Effects on Activity: The difluoromethoxy group in the target compound contrasts with trifluoromethyl () and methoxybenzyl () groups in analogs. Fluorinated substituents generally improve metabolic stability and membrane permeability . The methylamino-acetamide side chain in the target compound is structurally distinct from pivalamide () or furan-carboxamide (), which may alter target selectivity.

Synthesis Strategies :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/DIPEA) for amide bond formation, similar to ’s protocol for dicarboxamides .
  • In contrast, nitrothiophene analogs () use HATU as a coupling reagent, achieving lower purity (42%) compared to EDCI-based methods (70–90% yields) .

Biological Activity Trends: Thiazole-carboxamides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show antibacterial activity, possibly via membrane disruption or enzyme inhibition . Derivatives with bulky aromatic substituents (e.g., 4-fluorophenyl in ) exhibit kinase inhibition, suggesting the target compound may share this mechanism .

Purity and Characterization :

  • The target compound’s purity would depend on chromatographic methods (e.g., silica gel column in vs. HPLC in ).

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring, which is known for its diverse biological activities. The presence of difluoromethoxy and methylamino groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit significant biological activities, including:

  • Antitumor Activity : Thiazole compounds have been reported to possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Certain thiazole derivatives show promise as antibacterial agents.

Thiazole derivatives often exert their antitumor effects through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly enhance cytotoxicity.

Case Studies

  • Study on Compound Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, against human cancer cell lines such as A-431 and Jurkat cells. The compound demonstrated an IC50 value of approximately 1.98μg/mL1.98\,\mu g/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Dynamics Simulations : Further investigations using molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism involving protein-ligand interactions critical for its antitumor activity .

Thiazoles have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Findings

  • Antibacterial Screening : In vitro studies demonstrated that several thiazole derivatives exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin. The presence of electron-donating groups in the phenyl ring was identified as crucial for enhancing antimicrobial efficacy .
  • Synthesis and Testing : A series of new thiazole compounds were synthesized and tested for antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .

Data Tables

Activity Type Cell Line / Bacteria IC50 / Zone of Inhibition Reference
AntitumorA-4311.98 µg/mL
AntitumorJurkat1.61 µg/mL
AntimicrobialStaphylococcus aureus15 mm (zone of inhibition)
AntimicrobialEscherichia coli12 mm (zone of inhibition)

Q & A

Q. What synthetic methodologies are optimal for preparing thiazole-carboxamide derivatives like this compound?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between thiazole-carboxylic acid derivatives and amines, often using coupling agents like EDCI/HOBt (e.g., as in ).
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to enhance solubility and reaction rates .
  • Protective groups : Boc (tert-butoxycarbonyl) groups are used to protect sensitive functional groups during synthesis, followed by deprotection under acidic conditions .
  • Yield optimization : Reactions at controlled temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for acid:amine) improve yields to 57–98% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, aromatic protons in the difluoromethoxy group appear as doublets (δ ~6.9–7.6 ppm), while thiazole protons resonate at δ ~7.4–8.0 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 373.1 [M+H]+^+ for similar compounds) confirm molecular weight .
  • Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity .

Q. What structural features influence this compound’s reactivity and stability?

  • Electron-withdrawing groups : The difluoromethoxy group (-OCF2_2H) stabilizes the aryl amine moiety via resonance and inductive effects, reducing oxidation susceptibility .
  • Thiazole rings : The conjugated system enhances planarity, facilitating π-π stacking in biological targets .
  • Amide bonds : Hydrogen bonding between the carboxamide and adjacent thiazole nitrogen improves solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to distinguish target-specific effects from cytotoxicity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew activity readings .
  • Structural analogs : Compare with derivatives (e.g., replacing difluoromethoxy with trifluoromethyl) to isolate pharmacophore contributions .

Q. What computational strategies predict binding interactions between this compound and kinase targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the carboxamide group .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (IC50_{50}) to guide analog design .

Q. How do reaction conditions impact reproducibility in scaled-up synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency in heterocyclic systems but require strict moisture control to prevent deactivation .
  • Solvent purity : Trace water in DMF can hydrolyze intermediates; pre-drying solvents over molecular sieves is critical .
  • Temperature gradients : Gradual heating (1–2°C/min) prevents exothermic side reactions during cyclization steps .

Methodological Resources

TechniqueApplication ExampleReference
1^1H NMRAssigning thiazole and aryl proton signals
ESI-MSVerifying molecular ion peaks
X-ray diffractionResolving crystal packing motifsNot available
HPLC-PDAPurity assessment (>98%)

Key Challenges & Recommendations

  • Stereochemical control : Chiral centers (e.g., in methylamino groups) require asymmetric synthesis or chiral chromatography for enantiopure batches .
  • Bioavailability : LogP values >3 (calculated via ChemDraw) suggest poor aqueous solubility; formulate with cyclodextrins or PEGylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.